Boc-Thr(Bzl)-OSu
Overview
Description
Boc-Thr(Bzl)-OSu is a commonly used boc protected amino acid . Its side chain is blocked by a bzl group, making it often used in the synthesis of peptides . It has a CAS number of 15260-10-3 and a molecular weight of 309.36 g/mol .
Synthesis Analysis
This compound is used in Boc solid-phase peptide synthesis . Its side chain is blocked by a bzl group, which is often used in the synthesis of peptides .Molecular Structure Analysis
The molecular formula of this compound is C20H26N2O7 . Its molecular weight is 406.43 .Chemical Reactions Analysis
This compound is used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . The specific rotation at 20 degrees Celsius is +16.5±1°, c = 1% in methanol .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS) : Boc-Thr(Bzl)-OSu is used in tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, a key technique in SPPS. This method is crucial for synthesizing long and complex polypeptides, particularly in pharmaceutical industry applications and basic research (Muttenthaler, Albericio & Dawson, 2015).
Conformational Studies in Peptides : Research on peptide fragments of human hemoglobin α-chain has utilized derivatives like Boc-Ser(Bzl)-Thr(Bzl), revealing insights into the relationship between peptide conformation and solubility in different solvents (Narita, Doi & Nakai, 1987).
Glycopeptide Synthesis : this compound is instrumental in synthesizing glycopeptides, such as the protected glycotetrapeptide Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl) 4 ]-Thr(tBu)-NHNH-Boc. This process is critical for the stepwise coupling of sugar and amino acid derivatives in glycopeptide synthesis (Gobbo et al., 1988).
Development of Peptide Therapeutics : The synthesis of protected peptides, such as Boc-Phe-Pro-Thr(Bzl)-Ile-Pro-Leu-Ser(Bzl)-Arg(NO2)-Leu-Phe-OMe, using methods like the repetitive excess mixed anhydride method, is vital in developing peptide-based therapeutics (Beyerman, Leer & Floor, 1973).
Studies on Peptide Aggregation : Research into peptide aggregation, such as the study on the tetrapeptide derivative Boc-Ile-Gly-Met-Thr(Bzl)-OBzl, provides insights into micelle formation and the thermodynamics of peptide interactions in solvents like chloroform (Murugesan, Venugopal & Jayakumar, 1997).
NMR Spectroscopy in Peptide Research : The use of NMR spectroscopy for studying protected peptides, including those containing Boc-Thr(Bzl), helps in understanding peptide structure and synthesis control (Schwenzer, Scheller & Losse, 1979).
Mechanism of Action
Target of Action
Boc-Thr(Bzl)-OSu is a derivative of the amino acid threonine . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It interacts with these chains during the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
In the context of SPPS, this compound is used to facilitate the synthesis of a desired peptide sequence . The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group during peptide synthesis, while the Bzl (benzyl) group protects the hydroxyl group of threonine . These protective groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
The use of this compound in SPPS affects the biochemical pathway of peptide synthesis. It allows for the efficient assembly of peptide chains from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains .
Result of Action
The use of this compound in SPPS results in the successful synthesis of the desired peptide sequence . The protective groups ensure that the peptide chain is assembled correctly, with minimal side reactions .
Action Environment
The action of this compound is influenced by the conditions under which SPPS is carried out. Factors such as temperature, solvent used, and the specific resin support can all impact the efficiency of the synthesis process . The compound should be stored in a cool, dry place to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7/c1-13(27-12-14-8-6-5-7-9-14)17(21-19(26)28-20(2,3)4)18(25)29-22-15(23)10-11-16(22)24/h5-9,13,17H,10-12H2,1-4H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEHQGZSMYSVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318754 | |
Record name | 2,5-Dioxopyrrolidin-1-yl O-benzyl-N-(tert-butoxycarbonyl)threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32886-43-4 | |
Record name | NSC334743 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dioxopyrrolidin-1-yl O-benzyl-N-(tert-butoxycarbonyl)threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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